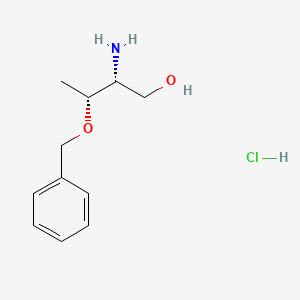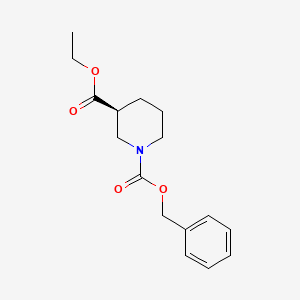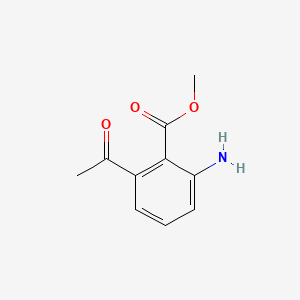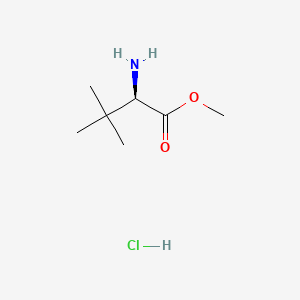
H-Glu-Ile-Ile-Val-Thr-His-Phe-Pro-Phe-Asp-Glu-Gln-Asn-Cys-Ser-Met-Lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylcholine Receptor a1 (129-145) is a peptide fragment derived from the nicotinic acetylcholine receptor. This receptor is crucial for neurotransmission in both the central and peripheral nervous systems. The fragment consists of amino acids 129 to 145 and is conserved across human, bovine, rat, and mouse species . It plays a significant role in activating T helper lymphocytes and inducing the production of autoantibodies, which are essential in the study of autoimmune diseases like myasthenia gravis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetylcholine Receptor a1 (129-145) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid.
Coupling: Addition of the next amino acid in the sequence.
Cleavage: Removal of the peptide from the resin.
Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving high-throughput synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .
Types of Reactions:
Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives.
Major Products:
Oxidized Peptide: Formation of disulfide bonds.
Reduced Peptide: Free thiol groups.
Substituted Peptides: Variants with different amino acid residues.
Scientific Research Applications
Acetylcholine Receptor a1 (129-145) has a wide range of applications in scientific research:
Chemistry: Used in the study of peptide synthesis and modification.
Biology: Investigates the role of nicotinic acetylcholine receptors in neurotransmission.
Medicine: Essential in the study of autoimmune diseases like myasthenia gravis, where it helps in understanding the immune response and developing antigen-specific immunotherapies.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The peptide fragment activates T helper lymphocytes, leading to the production of autoantibodies. These autoantibodies target the nicotinic acetylcholine receptor, causing electrophysiologic changes characteristic of myasthenia gravis. The molecular targets include the nicotinic acetylcholine receptor itself, and the pathways involved are primarily related to immune response and neurotransmission .
Comparison with Similar Compounds
Acetylcholine Receptor a1 (1-20): Another fragment of the same receptor, used in similar studies.
Acetylcholine Receptor a1 (21-40): Differing in sequence but also used in autoimmune disease research.
Uniqueness: Acetylcholine Receptor a1 (129-145) is unique due to its specific sequence, which is highly conserved across multiple species. This conservation makes it particularly valuable in cross-species studies and in understanding the universal mechanisms of autoimmune responses .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H136N22O28S2/c1-9-46(5)71(109-74(123)52(92)26-30-67(117)118)87(136)110-72(47(6)10-2)86(135)108-70(45(3)4)85(134)111-73(48(7)114)88(137)104-58(38-51-41-95-44-96-51)79(128)105-61(37-50-22-15-12-16-23-50)89(138)112-34-19-25-64(112)84(133)103-57(36-49-20-13-11-14-21-49)78(127)102-60(40-69(121)122)81(130)98-54(28-31-68(119)120)75(124)97-53(27-29-65(93)115)76(125)101-59(39-66(94)116)80(129)107-63(43-141)83(132)106-62(42-113)82(131)99-55(32-35-142-8)77(126)100-56(90(139)140)24-17-18-33-91/h11-16,20-23,41,44-48,52-64,70-73,113-114,141H,9-10,17-19,24-40,42-43,91-92H2,1-8H3,(H2,93,115)(H2,94,116)(H,95,96)(H,97,124)(H,98,130)(H,99,131)(H,100,126)(H,101,125)(H,102,127)(H,103,133)(H,104,137)(H,105,128)(H,106,132)(H,107,129)(H,108,135)(H,109,123)(H,110,136)(H,111,134)(H,117,118)(H,119,120)(H,121,122)(H,139,140)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,70-,71-,72-,73-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWBRNDODNBUQE-OYAPUHASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H136N22O28S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2038.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
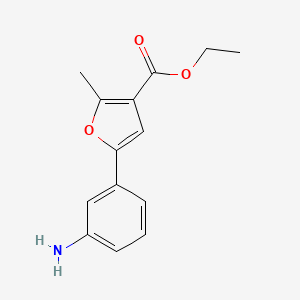
![7-Azabicyclo[2.2.1]heptane-2-carbonitrile,7-methyl-,(1R,2S,4S)-rel-(9CI)](/img/new.no-structure.jpg)

